L-amino-acid oxidase
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ADDKNPLEEAFREADYEVFLEIAKNGL |
Origin of Product |
United States |
Enzymatic Reaction Mechanism of L Amino Acid Oxidase
Detailed Catalytic Cycle of L-Amino-Acid Oxidase
The catalytic cycle of this compound is a two-part process, consisting of a reductive half-reaction followed by an oxidative half-reaction. frontiersin.orgresearchgate.net This cycle facilitates the conversion of an L-amino acid substrate into an α-keto acid, ammonia (B1221849), and hydrogen peroxide. frontiersin.orgnih.gov
Reductive Half-Reaction: Substrate Oxidation to Imino Acid and FAD Reduction
The catalytic process begins with the reductive half-reaction. researchgate.netnih.gov In this initial phase, the L-amino acid substrate binds to the active site of the enzyme. frontiersin.org The enzyme then catalyzes the oxidation of the L-amino acid to an α-imino acid intermediate. ebi.ac.ukum.edu.my This oxidation is coupled with the reduction of the FAD cofactor to its reduced form, FADH2. researchgate.netwikipedia.org The substrate, in its zwitterionic form, enters a funnel-shaped channel to reach the active site. frontiersin.org
Oxidative Half-Reaction: FADH2 Reoxidation by Dioxygen and Hydrogen Peroxide Formation
Following the reductive half-reaction, the oxidative half-reaction takes place to complete the catalytic cycle. researchgate.netebi.ac.uk In this step, the reduced FADH2 cofactor is reoxidized back to FAD by molecular oxygen (O2). mdpi.comnih.gov This process results in the formation of hydrogen peroxide (H2O2) as a byproduct. mdpi.comwikipedia.org The reoxidation of the flavin cofactor is essential for the enzyme to be ready for another round of catalysis. mdpi.com The entry of oxygen into the active site may occur through a specific channel, distinct from the substrate entry pathway. nih.govum.edu.my
Spontaneous Hydrolysis of Imino Acid Intermediate to α-Keto Acid and Ammonia
The α-imino acid, which is formed during the reductive half-reaction, is an unstable intermediate. wikipedia.orgum.edu.my It undergoes spontaneous, non-enzymatic hydrolysis. researchgate.netmdpi.comnih.gov This hydrolysis reaction involves the addition of a water molecule to the imino acid, leading to its conversion into the final products: an α-keto acid and ammonia (NH3). frontiersin.orgebi.ac.uk While this step is generally considered non-enzymatic, some studies suggest that certain residues within the active site might play a role in facilitating this hydrolysis. ebi.ac.uknih.gov
Proton Transfer Mechanisms in this compound Catalysis
Proton transfer is a critical component of the LAAO catalytic mechanism. During the reductive half-reaction, a proton is abstracted from the α-amino group of the substrate. frontiersin.orgebi.ac.uk This deprotonation is thought to be facilitated by a basic residue in the active site, such as a histidine residue. frontiersin.orgebi.ac.uk The transfer of this proton activates the substrate for the subsequent hydride transfer to the FAD cofactor. ebi.ac.uk In the oxidative half-reaction, proton transfers are also necessary for the formation of hydrogen peroxide from the reaction of FADH2 and molecular oxygen. rsc.org
Hydride Transfer to the FAD Isoalloxazine Ring System in this compound
A key event in the reductive half-reaction is the transfer of a hydride ion (a proton and two electrons) from the α-carbon of the amino acid substrate to the N5 atom of the isoalloxazine ring of the FAD cofactor. frontiersin.orgmdpi.comebi.ac.uk This hydride transfer is the central chemical step in the oxidation of the amino acid and the reduction of FAD. nih.gov The active site architecture, including hydrogen bonds and hydrophobic interactions, precisely orients the substrate to facilitate this transfer. mdpi.com Evidence strongly supports a direct hydride transfer mechanism for this class of enzymes. nih.govd-nb.info
Role of Catalytically Important Amino Acid Residues in the Active Site of this compound
The active site of LAAO contains several key amino acid residues that are crucial for catalysis. These residues are involved in substrate binding, positioning, and the chemical steps of the reaction.
| Residue Type | Example in Calloselasma rhodostoma LAAO | Proposed Role |
| Histidine | His223 | Acts as a base to abstract a proton from the substrate's amino group, activating it for hydride transfer. frontiersin.orgebi.ac.uk |
| Arginine | Arg90, Arg322 | Involved in binding the carboxyl group of the amino acid substrate through hydrogen bonds and may undergo conformational changes upon substrate binding. frontiersin.orgmdpi.comnih.gov |
| Glycine | Gly464 | Forms hydrogen bond contacts with the substrate, contributing to its proper orientation. nih.govcapes.gov.br |
| Lysine (B10760008) | Lys326 | May activate a water molecule for the hydrolysis of the imino acid intermediate or assist in hydrogen peroxide formation. ebi.ac.ukum.edu.mynih.gov |
| Tyrosine | Tyr372 | Interacts with the carboxyl group of the substrate. mdpi.com |
| Isoleucine | Ile374, Ile430 | Part of the hydrophobic pocket that accommodates the side chain of the amino acid substrate. nih.gov |
These residues work in concert to create a highly specific and efficient catalytic environment. The precise arrangement of these residues ensures the stereospecificity of the enzyme for L-amino acids. nih.gov
Specific Residues for Substrate Carboxyl and Amino Group Interactions
The precise orientation and binding of the L-amino acid substrate within the active site of LAAO are crucial for catalysis. This is achieved through specific interactions between the substrate's functional groups and key amino acid residues. Structural and functional studies across various LAAOs have revealed a highly conserved set of residues responsible for anchoring the α-carboxylate and α-amino groups of the substrate. nih.govmdpi.com
An arginine and a tyrosine residue are consistently identified as interacting with the carboxyl group of the amino acid substrate in many LAAOs. mdpi.com For instance, in LAAO from Calloselasma rhodostoma, the active site residue Arg90 forms hydrogen bond contacts with the substrate's carboxylate group. nih.gov This interaction, along with others, helps to properly position the substrate for the subsequent hydride transfer to the FAD cofactor. mdpi.com
The amino group of the substrate is also precisely positioned. In snake venom LAAOs (SV-LAAOs), a key histidine residue, His223, is proposed to act as a catalytic base, abstracting a proton from the substrate's amino group to facilitate the formation of the imino acid intermediate. frontiersin.org Glycine residues, such as Gly464 in C. rhodostoma LAAO, also contribute to the binding pocket by forming hydrogen bonds with the substrate. nih.gov While the residues that interact with the amino and carboxyl groups are highly conserved, the residues that form the binding pocket for the amino acid side chain show more variation, which accounts for the different substrate specificities observed among LAAOs from various sources. mdpi.comnih.govmdpi.com
Table 1: Key Amino Acid Residues in LAAO Active Site and Their Functions
| Residue (example from C. rhodostoma LAAO) | Interacting Substrate Group | Proposed Function in Catalysis |
|---|---|---|
| Arginine (Arg90) | α-Carboxyl group | Forms hydrogen bonds to anchor the substrate. nih.gov |
| Tyrosine | α-Carboxyl group | Interacts with the substrate's carboxyl group, aiding in orientation. mdpi.com |
| Histidine (His223 in SV-LAAO) | α-Amino group | Acts as a catalytic base, abstracting a proton from the substrate. frontiersin.org |
Contribution of Water Molecules to the Catalytic Process in this compound
Water molecules play a critical and multifaceted role in the catalytic mechanism of this compound. Beyond the final hydrolysis of the imino acid, structurally conserved water molecules are found in the active site and are believed to participate directly in the catalytic steps. nih.govcapes.gov.br
Structural analyses of LAAOs have identified a conserved water molecule positioned near the N5 atom of the FAD isoalloxazine ring. nih.govcapes.gov.br This water molecule is held in place by a hydrogen bond with the side chain of a conserved lysine residue (e.g., Lys326 in C. rhodostoma LAAO or Lys300 in other LAAOs). nih.govcapes.gov.br The strategic placement of this water molecule suggests it may have a direct role in the enzymatic process. One proposed function is its involvement in the hydrolytic attack on the α-carbon of the imino acid intermediate, facilitating the release of ammonia. nih.govcapes.gov.br
Furthermore, this water molecule is considered important for the reduction of FAD and the subsequent formation of hydrogen peroxide. frontiersin.org In some snake venom LAAOs, a triad (B1167595) formed by Lys322, a water molecule, and the N5 atom of FAD is observed upon substrate binding. frontiersin.org It is suggested that another water molecule, located near Lys322, provides the oxygen atom for the conversion of the imino acid to the corresponding keto acid, while its hydrogen atoms are transferred to the imino group, forming ammonia. frontiersin.org The FAD prosthetic group itself is deeply buried within the enzyme, making extensive interactions with protein atoms and these conserved water molecules. nih.gov
Table 2: Role of Conserved Water Molecules in LAAO Catalysis
| Location of Water Molecule | Interacting Residues/Cofactors | Proposed Catalytic Function |
|---|---|---|
| Near N5 of FAD isoalloxazine ring | Lysine (e.g., Lys326/Lys300), FAD | Potential role in the hydrolytic attack on the imino acid intermediate. nih.govcapes.gov.br |
| Active site triad | Lysine (e.g., Lys322), FAD | Important for FAD reduction and the formation of hydrogen peroxide. frontiersin.org |
Substrate Specificity and Kinetic Properties of L Amino Acid Oxidase
Enzymatic Turnover Rates and Apparent Michaelis Constants (K_m) for L-Amino-Acid Oxidase
Kinetic parameters for LAAOs vary significantly depending on the enzyme source and the specific L-amino acid substrate. nih.gov For instance, the LAAO from the bacterium Pseudoalteromonas luteoviolacea CPMOR-1 exhibits a wide range of catalytic efficiencies for different amino acids. The most efficient substrates for this enzyme were L-leucine, L-methionine, and L-glutamine, each with kcat/K_m values of approximately 10^5 M⁻¹·s⁻¹. mdpi.com Aromatic amino acids such as L-phenylalanine, L-tryptophan, and L-tyrosine were also good substrates, with kcat/K_m values around 10^4 M⁻¹·s⁻¹. mdpi.com In contrast, the LAAO from Rhodococcus opacus showed very low K_m values (in the range of 15–30 μM) for substrates like L-phenylalanine, L-leucine, L-citrulline, and L-lysine. researchgate.net
Snake venom LAAOs also display a range of kinetic properties. The LAAO from Bothrops jararacussu (BjussuLAAO-II) showed the highest specificity for L-phenylalanine, with a kcat/K_m of 33,277 M⁻¹·s⁻¹, followed by L-leucine and L-methionine. nih.gov The LAAO from Bothrops moojeni (BmooLAAO-I) had the highest specificity for L-leucine (44,326 M⁻¹·s⁻¹). nih.gov It is important to note that the relative specific activity of an LAAO for different substrates is not always correlated solely with K_m or kcat, as these parameters can vary independently. mdpi.comnih.gov
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹·s⁻¹) |
| Pseudoalteromonas luteoviolacea CPMOR-1 mdpi.com | L-Leucine | 0.34 | 36 | ~100,000 |
| Pseudoalteromonas luteoviolacea CPMOR-1 mdpi.com | L-Methionine | 2.4 | 136 | ~100,000 |
| Pseudoalteromonas luteoviolacea CPMOR-1 mdpi.com | L-Glutamine | 1.1 | 110 | ~100,000 |
| Pseudoalteromonas luteoviolacea CPMOR-1 mdpi.com | L-Phenylalanine | - | - | ~10,000 |
| Pseudoalteromonas luteoviolacea CPMOR-1 mdpi.com | L-Tryptophan | - | - | ~10,000 |
| Pseudoalteromonas luteoviolacea CPMOR-1 mdpi.com | L-Tyrosine | - | - | ~10,000 |
| Paenibacillus lautus (Pl-LAAO) mdpi.com | L-Leucine | 0.34 | 36 | - |
| Paenibacillus lautus (Pl-LAAO) mdpi.com | L-Methionine | 0.42 | 63 | - |
| Paenibacillus lautus (Pl-LAAO) mdpi.com | L-Phenylalanine | 2.4 | 136 | - |
| Bothrops jararacussu (BjussuLAAO-II) nih.gov | L-Phenylalanine | - | - | 33,277 |
| Bothrops jararacussu (BjussuLAAO-II) nih.gov | L-Leucine | - | - | 23,500 |
| Bothrops jararacussu (BjussuLAAO-II) nih.gov | L-Methionine | - | - | 16,661 |
| Bothrops moojeni (BmooLAAO-I) nih.gov | L-Leucine | - | - | 44,326 |
| Bothrops moojeni (BmooLAAO-I) nih.gov | L-Phenylalanine | - | - | 32,787 |
| Bothrops moojeni (BmooLAAO-I) nih.gov | L-Methionine | - | - | 32,645 |
Spectrum of Substrate Specificity in this compound
A common characteristic of many L-amino acid oxidases, particularly those from snake venoms, is a preference for hydrophobic and aromatic L-amino acids. nih.govnih.govwikipedia.org These enzymes typically show high activity towards substrates such as L-leucine, L-isoleucine, L-methionine, L-phenylalanine, and L-tryptophan. wikipedia.orgworthington-biochem.com For example, the LAAO from Crotalus adamanteus venom is active on L-arginine, L-phenylalanine, L-methionine, and L-leucine. uniprot.org Similarly, the LAAO from Bungarus caeruleus venom shows high specificity for hydrophobic amino acids like L-phenylalanine, L-methionine, L-leucine, and L-isoleucine. scielo.br This preference is attributed to the presence of hydrophobic pockets within the enzyme's active site that accommodate the nonpolar side chains of these amino acids. nih.gov
While a preference for hydrophobic amino acids is common, the substrate range of LAAOs can vary significantly across different organisms. walshmedicalmedia.com Bacterial LAAOs often exhibit a broader substrate specificity compared to their snake venom counterparts. mdpi.com For instance, the LAAO from Rhodococcus opacus can oxidize 39 out of 43 tested L-amino acids, including basic, hydrophobic, and aromatic ones. researchgate.netuniprot.org In contrast, the LAAO from the fungus Trichoderma viride, known as L-lysine oxidase, displays strict specificity for L-lysine. nih.govpdbj.org The LAAO from the sea hare Aplysia californica prefers basic amino acids like L-arginine and L-lysine. mdpi.com Fungal LAAOs from organisms like Neurospora crassa and Aspergillus nidulans generally have a broad substrate range, which is thought to be related to their role in utilizing various amino acids as a nitrogen source. nih.gov
| Organism | Preferred Substrates | Notes |
| Snake Venoms (general) nih.govwikipedia.org | Hydrophobic (L-Leu, L-Ile, L-Met) and Aromatic (L-Phe, L-Trp) | Common characteristic of many snake venom LAAOs. |
| Crotalus adamanteus (Snake) uniprot.org | L-Arg, L-Phe, L-Met, L-Leu | Also weakly active on L-Val. |
| Bungarus caeruleus (Snake) scielo.br | L-Phe, L-Met, L-Leu, L-Ile | High specificity for hydrophobic amino acids. |
| Rhodococcus opacus (Bacterium) researchgate.netuniprot.org | Broad range (39 of 43 tested L-amino acids) | Oxidizes basic, hydrophobic, and aromatic L-amino acids. |
| Pseudoalteromonas luteoviolacea (Bacterium) mdpi.com | Broad range; highest efficiency for L-Leu, L-Met, L-Gln | Also active on aromatic amino acids. |
| Trichoderma viride (Fungus) nih.govpdbj.org | L-Lysine | Exhibits strict substrate specificity. |
| Aplysia californica (Sea Hare) mdpi.com | L-Arginine, L-Lysine | Prefers basic amino acids. |
| Neurospora crassa (Fungus) nih.gov | Broad range | Important for nitrogen metabolism. |
The structural features of the active site are the primary determinants of an LAAO's substrate specificity. mdpi.com While the residues that interact with the α-carbon and its associated amino and carboxyl groups are generally conserved across different LAAOs, the residues that interact with the amino acid side chain show significant variation. mdpi.comnih.gov This variation in the active site pocket dictates whether an enzyme will have a broad or narrow substrate specificity. mdpi.comnih.gov
For enzymes with broad specificity, like the LAAO from Pseudoalteromonas luteoviolacea, the active site is more open, allowing it to accommodate a wider variety of amino acid side chains. mdpi.com In contrast, enzymes with narrow specificity, such as the L-lysine oxidase from Trichoderma viride, have a more constricted active site. nih.govpdbj.org In the case of L-lysine oxidase, a hydrogen bonding network and a narrow hydrophobic hole in the active site are responsible for the strict recognition of the L-lysine side chain. nih.govpdbj.org Mutations in these key residues can alter the substrate specificity. For example, a double mutant of the T. viride L-lysine oxidase showed a shift in specificity towards amino acids with aromatic rings. nih.gov The structure of the LAAO from Calloselasma rhodostoma reveals a 25 Å long funnel that provides access to the active site, and the aromatic portion of a ligand was found to be situated in a hydrophobic pocket. nih.gov
Structural Biology of L Amino Acid Oxidase
Overall Quaternary Structure and Oligomerization States of L-Amino-Acid Oxidase
L-amino-acid oxidases are typically oligomeric glycoproteins. worthington-biochem.com The interaction between subunits generally occurs via non-covalent forces. wikipedia.org The most common form is a homodimer, although other states have been observed. wikipedia.orgworthington-biochem.com
The functional form of this compound is most frequently a homodimer, where two identical monomeric subunits associate. wikipedia.orgmedchemexpress.com In their native dimeric state, these enzymes typically have molecular masses ranging from 120 to 150 kDa, with each monomer being approximately 50 to 70 kDa. frontiersin.orgnih.gov LAAO from the Malayan pit viper (Calloselasma rhodostoma) is a dimeric enzyme with a protomer mass of 55 kDa. nih.gov Similarly, LAAOs from various snake venoms (SV-LAAOs) are often found as functional dimers. wikipedia.org
In addition to the prevalent dimeric form, some LAAOs have been reported to exist as tetramers. frontiersin.org For instance, crystal structures of LAAO from Calloselasma rhodostoma and Vipera ammodytes ammodytes revealed an asymmetric unit containing four molecules, arranged as a "dimer of dimers," effectively forming a homotetrameric structure. nih.govnih.gov However, it has been suggested that for some species, such as Bothrops atrox, this tetrameric arrangement might be a non-physiological artifact resulting from crystal packing. mdpi.com In the case of the Vipera ammodytes ammodytes LAAO, the binding of zinc ions has been shown to stabilize this enzymatically active quaternary structure. nih.gov The dimerization mechanism can also vary; in the bacterial LAAO from Rhodococcus opacus, dimerization is uniquely mediated by its helical domain. mdpi.comrcsb.org
| Oligomerization State | Typical Molecular Mass (Native) | Organism/Source Example | Notes |
| Homodimer | 120-150 kDa | Calloselasma rhodostoma, Crotalus adamanteus, various snake venoms, Rhodococcus opacus | The most common functional form. wikipedia.orgmedchemexpress.comfrontiersin.org |
| Homotetramer | ~220-280 kDa | Calloselasma rhodostoma, Vipera ammodytes ammodytes | Observed in crystal structures as a "dimer of dimers"; may be a crystallization artifact in some cases. nih.govnih.govmdpi.com |
Multi-Domain Architecture of this compound Monomers
The FAD-binding domain is responsible for anchoring the essential flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov This domain is composed of several discontinuous segments of the primary amino acid sequence, including residues 35-64, 242-318, and 446-486 in the LAAO from C. rhodostoma. nih.gov Its structure features a classic nucleotide-binding fold, specifically a Rossmann fold, which is common in many FAD- and NAD(P)-binding enzymes. nih.govresearchgate.net The core of this domain is a six-stranded β-pleated sheet situated between a three-helical and a four-stranded β-sheet structure. d-nb.info A highly conserved beta-alpha-beta motif containing a glycine-rich sequence (G40XG42XXG45) is crucial for binding the negatively charged phosphate (B84403) group of the FAD cofactor. worthington-biochem.comfrontiersin.org The FAD molecule is buried deep within the protein, making extensive contacts with residues from both the FAD-binding and substrate-binding domains, such as Ala44, Glu63, Arg71, Met89, Arg90, Val261, and Thr469. frontiersin.org
The substrate-binding domain is also formed by discontinuous regions of the polypeptide chain, encompassing residues 5-25, 73-129, 233-236, and 323-420 in C. rhodostoma LAAO. nih.govmdpi.com This domain creates a pocket that determines the enzyme's specificity for certain amino acids. mdpi.com The pocket is lined with a number of hydrophobic residues, such as Ile374 and Ile430 in SV-LAAO, which explains the enzyme's preference for substrates with non-polar side chains like leucine, methionine, and phenylalanine. frontiersin.orgmdpi.com In the bacterial LAAO from Pseudoalteromonas luteoviolacea, the hydrophobic pocket is lined by residues L245, L361, V533, and W569. mdpi.com The presence of a polar residue, Q535, in the back of this pocket accounts for the enzyme's activity towards L-glutamine. mdpi.com The carboxyl group of the amino acid substrate is bound by interactions with conserved residues Arg87 (or Arg90 in some LAAOs) and Y445 (or Tyr372). frontiersin.orgmdpi.commdpi.com
The helical domain is an entirely α-helical structure, typically comprising residues 130-230. nih.gov This domain is often more flexible than the other two, as suggested by higher temperature factors in crystallographic studies. nih.gov Its primary function is to form one side of a long, funnel-shaped entrance that leads to the active site buried within the enzyme. frontiersin.orgnih.gov The interface between the helical domain and the substrate-binding domain creates this crucial access channel. um.edu.mynih.gov In the bacterial LAAO from Rhodococcus opacus, the helical domain has an additional, unique function: it is exclusively responsible for mediating the dimerization of the enzyme. mdpi.comrcsb.org Inter-domain stability is maintained by interactions such as a hydrogen bond between Asn5 in the FAD-binding domain and Asp225 in the helical domain. frontiersin.org
Substrate-Binding Domain Characteristics
Active Site Topography and Substrate Access Channel in this compound
The active site of LAAO is located deep within the protein at the interface of the three domains. frontiersin.orgnih.gov Access to this buried catalytic center from the solvent-exposed surface is provided by a distinct tunnel or funnel. nih.govmdpi.com This funnel-shaped channel is approximately 25 Å long and is formed at the interface between the substrate-binding and helical domains. nih.govnih.govuni-konstanz.de The entrance to the funnel is wide and bounded by several alpha-helices of the helical domain. d-nb.info
The channel gradually narrows to a constricted point formed by the side chains of residues like His223 and Glu209 before opening into a wider internal cavity that constitutes the substrate-binding site. d-nb.info The orientation of inhibitor molecules, such as o-aminobenzoate, within this funnel suggests the likely trajectory of the natural amino acid substrate as it travels to the active site. nih.govnih.gov The innermost part of the active site cavity, near the N5 atom of the FAD's isoalloxazine ring, is where catalysis occurs. frontiersin.orgd-nb.info Here, the substrate's carboxyl group makes critical hydrogen bond contacts with active site residues like Arg90 and Gly464, while its aromatic or hydrophobic side chain fits into the hydrophobic pocket. nih.govnih.gov A conserved water molecule, coordinated by a lysine (B10760008) residue (Lys322 or Lys326), forms a catalytic triad (B1167595) with the FAD cofactor (Lys-Water-N5 of FAD) only upon substrate binding, playing a key role in FAD reduction. worthington-biochem.comfrontiersin.org
Funnel-Shaped Cavity Dimensions and Configuration
A defining structural feature of this compound is a prominent funnel-shaped cavity that provides access to the active site, which is buried deep within the enzyme. nih.govnih.gov This funnel extends approximately 25 Å from the protein surface into its interior. nih.govnih.govcapes.gov.br The entrance to this channel is framed by the side chains of amino acid residues located within four α-helices of the helical domain (α4, α5, α8, and α9) and residues in the β6 strand. capes.gov.br The interface between the substrate-binding and helical domains forms this extended funnel, guiding the substrate from the solvent to the catalytic site. nih.govnih.gov The dimensions and configuration of this funnel are thought to play a significant role in the enzyme's substrate specificity. wikipedia.org
Residues Defining the Substrate Binding Pocket in this compound
The substrate-binding pocket of LAAO is located at the base of the funnel-shaped cavity and is lined by a specific set of amino acid residues that are crucial for substrate recognition and binding. In the LAAO from Calloselasma rhodostoma, key residues involved in binding the substrate analog o-aminobenzoate include Arginine (Arg) at position 90 and Glycine (Gly) at position 464, which form hydrogen bonds with the ligand. nih.govnih.gov The aromatic portion of the ligand is situated within a hydrophobic pocket. nih.govnih.gov
In a bacterial LAAO from Pseudoalteromonas luteoviolacea, the substrate binding pocket is lined by a number of hydrophobic residues, including Leucine (L) 245, Leucine (L) 361, Valine (V) 533, and Tryptophan (W) 569, which accounts for its preference for bulky, hydrophobic amino acids. mdpi.com A polar residue, Glutamine (Q) 535, is located at the back of the pocket, explaining the enzyme's activity towards L-glutamine. mdpi.com The carboxyl group of the amino acid substrate is bound by Arg87 and Tyrosine (Y) 445. mdpi.com Generally, in both snake venom and bacterial LAAOs, an arginine and a tyrosine residue are responsible for interacting with the carboxyl group of the substrate. mdpi.com A tryptophan residue also helps to define one boundary of the active site. mdpi.com
The following table summarizes key residues in the substrate-binding pocket of LAAO from different sources and their roles:
| Residue | Organism/Type | Role in Substrate Binding |
| Arg90 | Calloselasma rhodostoma (Snake Venom) | Hydrogen bonding with the substrate's carboxyl group. frontiersin.orgnih.gov |
| Gly464 | Calloselasma rhodostoma (Snake Venom) | Hydrogen bonding with the substrate's amino group. frontiersin.orgnih.gov |
| Tyr372 | Calloselasma rhodostoma (Snake Venom) | Interacts with the substrate's carboxyl group. frontiersin.org |
| Arg87 | Pseudoalteromonas luteoviolacea (Bacterial) | Binds the carboxyl group of the amino acid substrate. mdpi.com |
| Tyr445 | Pseudoalteromonas luteoviolacea (Bacterial) | Binds the carboxyl group of the amino acid substrate. mdpi.com |
| L245, L361, V533, W569 | Pseudoalteromonas luteoviolacea (Bacterial) | Form a hydrophobic pocket for the substrate's side chain. mdpi.com |
| Q535 | Pseudoalteromonas luteoviolacea (Bacterial) | Polar residue at the back of the binding pocket. mdpi.com |
| His223 | Snake Venom LAAO | Deprotonates the α-amino group of the substrate. frontiersin.org |
| Phe227, Trp465 | Snake Venom LAAO | Stabilize the isoalloxazine part of the FAD cofactor. frontiersin.org |
| Ile374, Ile430 | Snake Venom LAAO | Form a hydrophobic substrate-binding site. frontiersin.org |
Flavin Adenine Dinucleotide (FAD) Cofactor Binding and Conformation within this compound
The catalytic activity of this compound is dependent on a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor. d-nb.infonih.gov This prosthetic group is essential for the oxidative deamination reaction.
Non-Covalent Binding Interactions
The FAD cofactor is deeply embedded within the LAAO structure, facilitating extensive non-covalent interactions with the protein and conserved water molecules. wikipedia.orgnih.gov These interactions are crucial for the stability and function of the enzyme. In many flavoproteins, FAD is bound tightly through a combination of electrostatic and hydrophobic interactions. creative-proteomics.com The FAD-binding domain of LAAO features a classic nucleotide-binding fold, characterized by a six-stranded β-pleated sheet sandwiched between α-helices. nih.gov Although the FAD molecule is bound non-covalently, the interactions are strong enough to keep it securely in place during the catalytic cycle. d-nb.infonih.gov
Conformational States of the FAD Cofactor in this compound
The FAD cofactor can adopt different conformational states within the enzyme. Generally, FAD exists in an extended conformation. However, a "butterfly" conformation, where the adenine and isoalloxazine rings stack upon each other, has also been observed. wikipedia.org In LAAO from Bothrops jararacussu venom, the FAD cofactor was found in a novel orientation where the adenosyl group is flipped towards a loop (residues 62-71) and stabilized by several hydrogen bonds. rcsb.orgnih.gov This alternative conformation is considered to be as stable as the more classical binding mode. rcsb.orgnih.gov The FAD cofactor cycles through different redox states during catalysis; it is reduced to FADH₂ upon oxidation of the amino acid substrate and then re-oxidized back to FAD by molecular oxygen, producing hydrogen peroxide. wikipedia.orgmdpi.com
Comparative Structural Analysis with D-Amino Acid Oxidases (DAAO)
L-amino-acid oxidases and D-amino acid oxidases (DAAOs) are functionally related as they both catalyze the oxidative deamination of amino acids, but they exhibit strict stereospecificity for L- and D-enantiomers, respectively. mdpi.comacs.org This enantiomeric selectivity is a direct consequence of their distinct three-dimensional structures.
Enantiomeric Selectivity via Mirror-Symmetrical Active Sites
In both LAAO and DAAO, a tyrosine and an arginine residue typically interact with the carboxylate group of the amino acid substrate. mdpi.com However, the positioning of the substrate relative to the FAD cofactor is mirrored. In LAAO, the substrate binds to the Re-face of the flavin, while in DAAO, the D-amino acid binds to the Si-face. nih.govmdpi.com This results in active sites that are essentially mirror images of each other, with the plane of symmetry being perpendicular to the isoalloxazine ring of the FAD cofactor. mdpi.com This elegant evolutionary solution allows for the precise recognition of either L- or D-amino acids, ensuring the high enantiomeric selectivity of these enzymes. mdpi.com
| Feature | This compound (LAAO) | D-Amino Acid Oxidase (DAAO) |
| Substrate Specificity | L-amino acids nih.gov | D-amino acids mdpi.com |
| Overall Fold | Different from DAAO nih.gov | Different from LAAO nih.gov |
| Active Site Geometry | Mirror image of DAAO active site mdpi.com | Mirror image of LAAO active site mdpi.com |
| Substrate Binding Face of FAD | Re-face nih.gov | Si-face nih.govmdpi.com |
| Key Conserved Residues | Arginine and Tyrosine for carboxylate binding mdpi.com | Arginine and Tyrosine for carboxylate binding mdpi.com |
Molecular and Evolutionary Aspects of L Amino Acid Oxidase
Genetic Organization and Gene Expression of L-Amino-Acid Oxidase
The genetic systems governing this compound production are as diverse as the organisms that host them, featuring a range of regulatory mechanisms that control expression at the transcriptional and post-transcriptional levels.
In fungi such as Neurospora crassa, the expression of LAAO is tightly regulated. It is inducible, requiring both the presence of an amino acid and derepression of nitrogen catabolite pathways. nih.gov The synthesis of the enzyme is controlled at the level of transcription, a process mediated by the nit-2 gene, which is a major regulatory locus for nitrogen metabolism. nih.govnih.gov Similarly, in Aspergillus nidulans, the sarA gene, which encodes an LAAO, is under the control of the primary nitrogen regulatory gene, areA. asm.org
In bacteria, the regulation of LAAO expression can be highly complex. For instance, in Pseudoalteromonas sp. Rf-1, a marine bacterium, numerous genes influence LAAO production. Transposon mutagenesis studies have identified several regulatory elements, including a GntR family transcriptional regulator, a methylase, a non-ribosomal peptide synthetase, and a Na+/H+ antiporter, indicating that control is exerted at multiple levels, from transcription to post-translational modification. plos.org The karI gene, involved in the synthesis of branched-chain amino acids, and the nhaD and sdmT genes also play a positive regulatory role in LAAO biosynthesis at the transcriptional level. nih.govplos.org In another marine bacterium, Marinomonas mediterranea, the lodAB operon is essential for LAAO expression, which is transcriptionally regulated by the hybrid sensor histidine kinase PpoS. nih.gov
In mammals, the LAAO known as Interleukin-4 induced gene 1 (IL4I1) is, as its name suggests, induced by the cytokine Interleukin-4, highlighting its role in the immune response. uniprot.org
Table 1: Genetic Regulation of this compound in Various Organisms
| Organism | Gene(s) | Regulatory Factors/Mechanisms | Reference(s) |
|---|---|---|---|
| Neurospora crassa | lao | Induced by amino acids; nitrogen catabolite derepression; transcriptional control by nit-2 gene. | nih.govnih.gov |
| Aspergillus nidulans | sarA | Regulated by the primary nitrogen regulatory gene areA. | asm.org |
| Pseudoalteromonas sp. Rf-1 | lao | Regulated by multiple genes including GntR, karI, nhaD, and sdmT. | nih.govplos.org |
| Marinomonas mediterranea | lodAB operon | Transcriptional regulation by hybrid sensor histidine kinase PpoS. | nih.gov |
| Mammals (Human) | IL4I1 | Induced by cytokine Interleukin-4 (IL-4). | uniprot.org |
Phylogenetic Relationships and Sequence Conservation Among this compound Families
Phylogenetic analyses of LAAOs reveal a deep evolutionary history with significant divergence between families from different kingdoms of life. LAAOs are broadly classified into distinct families based on their origin, such as those from snake venom, bacteria, and fungi. mdpi.comresearchgate.net
Phylogenetic studies have identified two principal subfamilies of LAAOs. One subfamily encompasses LAAOs from vertebrates and Terrabacteria, while the other includes those from mollusks and Hydrobacteria. nih.govnih.gov This ancient split suggests that the innate immune functions of LAAOs in vertebrates and mollusks evolved independently. nih.govnih.gov Mammalian LAAOs further segregate into three distinct clades: LAO1, LAO2, and IL4I1. nih.gov
A distinct phylogenetic group exists for LAAOs that utilize a quinone cofactor instead of FAD, such as the LodA protein from Marinomonas mediterranea. These quinoproteins are clearly separated from the FAD-dependent LAAOs, indicating a different evolutionary path. mdpi.comd-nb.info
Table 2: Sequence Identity and Conserved Features of L-Amino-Acid Oxidases
| LAAO Group | Sequence Identity | Conserved Regions/Motifs | Reference(s) |
|---|---|---|---|
| Snake Venom LAAOs (SV-LAAOs) | >84% among SV-LAAOs | Active site residues (Arg90, Gly464), FAD-binding sites, Glycosylation sites (Asn172, Asn361). | frontiersin.org |
| Across Diverse Species | Low overall identity | FAD-binding motif (G-X-G-X-X-G), beta-alpha-beta fold, key active site residues. | worthington-biochem.comfrontiersin.orgresearchgate.netum.es |
| Fungal LAAOs | 52-56% similarity between A. nidulans, N. crassa, M. grisea, and F. graminearum. | Conserved FAD binding site. | asm.org |
Evolutionary Trajectories of this compound Specificity
The substrate specificity of LAAOs has followed diverse evolutionary paths, resulting in enzymes that range from highly promiscuous, acting on a wide array of L-amino acids, to highly specific, targeting only one or a few substrates. asm.orgnih.gov
Many LAAOs, particularly those from snake venoms and certain bacteria, show a preference for hydrophobic and aromatic amino acids such as Phenylalanine, Leucine, Tryptophan, and Methionine. wikipedia.org In contrast, some LAAOs have evolved to be highly specialized. Notable examples include the L-lysine oxidase from the fungus Trichoderma viride and the L-arginine oxidase (AROD) from the bacterium Oceanobacter kriegii. asm.orgfrontiersin.org
The technique of ancestral sequence reconstruction (ASR) has provided valuable insights into these evolutionary trajectories. Studies on AROD suggest that this highly specific enzyme likely evolved from a promiscuous, thermostable ancestral LAAO. asm.org The reconstructed ancestral enzyme demonstrated broad substrate selectivity, whereas the modern, extant enzyme is highly specific for L-arginine, indicating an evolutionary path of specialization from a generalist ancestor. asm.org
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are crucial for the proper folding, stability, secretion, and function of many LAAO enzymes. The most common and well-studied PTM is glycosylation.
N-glycosylation is a hallmark of many LAAOs, especially those from snake venom, which are often heavily glycosylated glycoproteins. frontiersin.orgmdpi.comd-nb.info The extent of glycosylation can vary significantly, contributing to the observed differences in molecular mass among LAAOs from different species. d-nb.info For instance, the LAAO from Calloselasma rhodostoma venom contains a complex bi-sialylated, biantennary, core-fucosylated dodecasaccharide. mdpi.com This glycosylation is functionally important, playing roles in enzyme solubility, secretion, and in some cases, catalytic activity. mdpi.com The inhibition of N-linked glycosylation with tunicamycin (B1663573) has been shown to reduce both the activity and secretion of certain LAAOs, including the mammalian IL4I1. mdpi.com Specific glycosylation sites, such as Asn172 and Asn361 in SV-LAAOs, are conserved, underscoring their structural or functional importance. frontiersin.org However, not all LAAOs are glycosylated; for example, the enzyme from Rhodococcus opacus is not, and glycosylation has not been confirmed for the LAAO from the mushroom Infundibulicybe geotropa. frontiersin.orguniprot.org
Another significant PTM is the formation of disulfide bonds, which stabilize the tertiary and quaternary structure of the protein. frontiersin.orguniprot.org In SV-LAAOs, interchain disulfide bridges have been identified that link different domains of the enzyme. frontiersin.org
A less common but important PTM is the generation of an alternative cofactor. In the LodA family of LAAOs, a cysteine tryptophilquinone (CTQ) cofactor is formed post-translationally from cysteine and tryptophan residues within the polypeptide chain, a process that requires the action of a partner protein, LodB. d-nb.info
Table 3: Common Post-Translational Modifications of this compound
| Modification | Description | Functional Importance | Example Organism(s) | Reference(s) |
|---|---|---|---|---|
| N-Glycosylation | Covalent attachment of oligosaccharide chains to asparagine residues. | Affects solubility, secretion, stability, and sometimes enzyme activity. | Snake species (Calloselasma rhodostoma), Mammals (IL4I1). | frontiersin.orgmdpi.comd-nb.info |
| Disulfide Bonds | Covalent linkage between the thiol groups of two cysteine residues. | Stabilizes the protein's three-dimensional structure. | Snake species. | frontiersin.orguniprot.org |
| Cofactor Generation | Post-translational formation of a Cysteine Tryptophilquinone (CTQ) cofactor. | Essential for the catalytic activity of LodA-family quinoproteins. | Marinomonas mediterranea. | d-nb.info |
Biotechnological Research and Analytical Methodologies for L Amino Acid Oxidase
Enzyme Engineering of L-Amino-Acid Oxidase for Enhanced Catalytic Properties
The industrial application of naturally occurring LAAOs has been hampered by challenges such as low expression levels in recombinant hosts like Escherichia coli, limited substrate tolerance, and low catalytic efficiency. nih.govresearchgate.net Protein engineering has emerged as a critical strategy to overcome these limitations, aiming to develop robust LAAO variants tailored for specific biocatalytic processes. nih.govresearchgate.net
Strategies for Modulating Substrate Specificity and Activity
The substrate specificity of LAAO is determined by its active site structure. Engineering this site is a primary strategy for altering which amino acids the enzyme can process.
Active Site Modification : The crystal structure of LAAOs reveals a hydrophobic active site that accommodates the side chains of L-amino acids. nih.gov By introducing specific mutations in this region, researchers can alter the enzyme's substrate preference. For example, in a study on LAAO4 from the fungus Hebeloma cylindrosporum (HcLAAO4), structural analysis informed the creation of an E288H variant. This engineered enzyme showed increased activity towards certain pharmaceutical building blocks. nih.gov
Ancestral Sequence Reconstruction : A novel approach involves resurrecting ancestral versions of enzymes, which may possess desirable properties like high stability and broad substrate specificity. An ancestral LAAO (AncLAAO), developed through this method, exhibited activity towards 13 different L-amino acids and could be produced effectively in an E. coli expression system. researchgate.net Further engineering of a hyper-thermostable ancestral LAAO (HTAncLAAO) led to HTAncLAAO2, which showed exceptionally high catalytic efficiency (kcat/Km) for hydrophobic L-amino acids like L-Phe, L-Met, L-Leu, and L-Ile. nih.gov
Rational Design and Mutagenesis : Guided by computational modeling and structural data, specific amino acid residues can be targeted for mutation. In L-amino acid deaminase (L-AAD), a related enzyme from Proteus myxofaciens, site-saturation mutagenesis of key residues (N100, Q276, R316, and F318) identified through 3D modeling led to improved biotransformation of L-valine. tandfonline.com Similarly, semi-rational design of the membrane-binding domain of L-AAD from Proteus vulgaris resulted in mutants (D340N and L363N) with enhanced affinity and catalytic efficiency for L-leucine. frontiersin.org
Table 1: Examples of Engineered this compound Variants
Engineering for Improved Expression and Catalytic Efficiency
A significant hurdle for the biotechnological use of LAAOs is their often poor expression in standard prokaryotic hosts and their limited catalytic power. nih.gov
Improving Recombinant Expression : Historically, expressing "true" LAAOs from sources like snake venom in hosts such as E. coli has been unsuccessful. nih.govresearchgate.net A breakthrough came with the development of an ancestral LAAO (AncLAAO) that could be produced at yields of approximately 50.7 mg/L in E. coli. researchgate.net This success opened the door for broader applications and further engineering.
Enhancing Catalytic Efficiency and Stability : The total turnover number (TTN), which reflects the total amount of product a single enzyme molecule can generate before becoming inactive, is a key parameter for industrial use. The LAAO from Rhodococcus opacus (RoLAAO) has a broad substrate spectrum but a low TTN. acs.orgnih.gov By using a strategy of "reprogramming the transition states," researchers identified the rate-limiting step in the catalytic mechanism. acs.org This insight guided the creation of a variant, M5, which exhibited a high TTN for 19 different L-amino acids, achieving product titers of over 95 g/L in a 5 L bioreactor. acs.orgnih.gov Furthermore, hyper-thermostable ancestral LAAOs (HTAncLAAOs) have been designed with exceptional thermostability and long-term stability, making them suitable for demanding synthesis reactions. nih.gov
This compound in Biocatalysis
The stereospecific action of LAAO makes it a powerful biocatalyst for producing high-value chemicals like α-keto acids and enantiomerically pure D-amino acids. mdpi.comfrontiersin.org
Production of α-Keto Acids from L-Amino Acids
α-Keto acids are important metabolic intermediates and are used as precursors for synthesizing unnatural amino acids and other valuable compounds. acs.org LAAO provides a direct, stereospecific route to these molecules from their corresponding L-amino acids. acs.orgfrontiersin.org
The reaction involves the oxidative deamination of an L-amino acid to an intermediate imino acid, which spontaneously hydrolyzes to the α-keto acid and ammonia (B1221849). researchgate.netmdpi.com The enzyme's FAD cofactor is reduced in the process and subsequently regenerated by molecular oxygen, producing hydrogen peroxide. mdpi.com To prevent product degradation and enzyme inactivation by hydrogen peroxide, catalase is often added to the reaction mixture. acs.org
Recent engineering efforts have significantly improved the efficiency of this process. An engineered variant of RoLAAO, M5, was used in a whole-cell catalyst system to produce various α-keto acids, including α-phenylpyruvic acid, α-keto-isovalerate, and α-keto-γ-methylthiobutyric acid, with titers reaching 95.1 g/L and conversion rates of 95% in a 5 L bioreactor. acs.org
Table 2: Biocatalytic Production of α-Keto Acids using LAAO and Related Enzymes
Enzymatic Deracemization for Enantiopure D-Amino Acid Synthesis
Enantiomerically pure D-amino acids are crucial building blocks for various pharmaceuticals, including peptide-based drugs. nih.gov While D-amino acid oxidase (DAAO) is used to produce L-amino acids from racemic mixtures, the lack of suitable recombinant LAAOs has historically hindered the analogous production of D-amino acids. mdpi.com
The development of expressible and stable LAAOs, particularly ancestral variants, has enabled deracemization processes. researchgate.net In these systems, the LAAO selectively oxidizes the L-enantiomer from a racemic (D,L)-amino acid mixture, leaving the D-enantiomer untouched. The resulting α-keto acid can then be converted back into the D-amino acid. This can be achieved through:
Chemoenzymatic Deracemization : The LAAO reaction is coupled with a chemical reductant, which reduces the α-keto acid intermediate back to the racemic amino acid. Because the L-enantiomer is continuously removed by the LAAO, the entire racemic mixture is eventually converted into the pure D-enantiomer. nih.gov Using this method with an ancestral LAAO, full conversion (>99% enantiomeric excess, ee) was achieved for 16 different racemic amino acid derivatives. researchgate.net
Multi-Enzyme Cascades : A fully enzymatic system can be constructed for stereoinversion. One such system integrates four enzymes: an ancestral LAAO (AncLAAO-N4), a D-amino acid dehydrogenase (DAADH), a D-glucose dehydrogenase (GDH) for cofactor regeneration, and a catalase. nih.gov AncLAAO-N4 converts the L-amino acid to the keto acid, which is then stereoselectively aminated to the D-amino acid by DAADH. This system successfully synthesized five different D-amino acids with high enantiopurity (>99% ee) on a preparative scale. nih.gov
This compound in Biosensor Development Research
LAAOs are used in biosensors to detect and quantify L-amino acids in various samples, including clinical fluids and beverages. nih.govacs.orgmdpi.com The underlying principle of most LAAO-based biosensors is the detection of hydrogen peroxide, a product of the enzymatic reaction. mdpi.com
The basic design involves immobilizing LAAO onto an electrode surface. acs.org When the target L-amino acid is present, the enzyme produces hydrogen peroxide, which is then electrochemically oxidized or reduced at the electrode, generating a measurable current (amperometric detection) or change in capacitance. nih.govacs.org
Research in this area focuses on improving sensor performance through novel materials and designs:
Nanomaterial Integration : To enhance sensitivity and performance, nanomaterials are often incorporated into the electrode design. One study immobilized LAAO on a hybrid film of carboxylated multi-walled carbon nanotubes (c-MWCNT), nickel hexacyanoferrate, and polypyrrole. mdpi.comresearchgate.net This design acted as a mediator, allowing the biosensor to operate at a low potential (0.15 V vs. Ag/AgCl), which reduces interference from other electroactive species. mdpi.com The resulting sensor had a low detection limit of 0.5 μM for L-phenylalanine. researchgate.net
Capacitance-Based Detection : An alternative to amperometry is capacitance-based sensing. A biosensor was developed using an LAAO-containing membrane on a gold nanoparticle (AuNP)-modified platinum electrode. nih.govacs.org The AuNPs have both catalytic and capacitive properties; they oxidize the hydrogen peroxide produced by the LAAO and store the resulting charge. nih.gov This change in capacitance is then measured to quantify the L-amino acid concentration. This sensor was successfully tested for measuring the total loss of L-amino acids in serum samples from patients undergoing hemodialysis. nih.gov
Multi-Enzyme Systems : Some biosensors employ a bienzymatic system, often pairing LAAO with horseradish peroxidase (HRP) and a mediator like ferrocene. mdpi.com In this "second-generation" biosensor design, HRP facilitates the electron transfer from the mediator to hydrogen peroxide, allowing the sensor to operate at a very low potential (around 0.00 V vs. Ag/AgCl), further minimizing interference. mdpi.com
Table 3: this compound in Biosensor Research
Detection and Quantification of Specific L-Amino Acids
The enzymatic action of this compound is a valuable tool for the detection and quantification of specific L-amino acids in various samples, including biological fluids and food products. oup.combioassaysys.com The principle of these assays lies in the measurement of one of the reaction products—typically hydrogen peroxide (H₂O₂)—or the consumption of a substrate like oxygen. nih.gov
The specificity of LAAO from different sources varies, allowing for the targeted measurement of certain amino acids. For instance, some LAAOs exhibit high activity towards aromatic amino acids like phenylalanine, tryptophan, and tyrosine, while others are more active towards basic amino acids like lysine (B10760008) and arginine. oup.comgoogle.com By selecting an LAAO with a known substrate preference, it is possible to develop assays for specific L-amino acids. For example, L-lysine α-oxidase derived from Trichoderma viride has been employed for the quantification of L-lysine. google.com
The quantification is often achieved by coupling the LAAO reaction to a secondary reaction that produces a detectable signal. A common approach involves the use of peroxidase, which, in the presence of the H₂O₂ generated by LAAO, catalyzes the oxidation of a chromogenic or fluorogenic substrate. bioassaysys.comcellbiolabs.com The resulting color or fluorescence intensity is directly proportional to the amount of L-amino acid present in the sample. bioassaysys.com Commercial kits are available that utilize this principle for the general quantification of L-amino acids. bioassaysys.comcellbiolabs.com
It is important to note that the accuracy of these methods depends on the substrate specificity of the enzyme and the potential for interfering substances in the sample matrix. google.com
Principles of this compound-Based Biosensors
This compound is a key component in the development of biosensors for the detection of L-amino acids. mdpi.commdpi.com These analytical devices integrate the biological recognition element (LAAO) with a physical transducer to convert the biochemical reaction into a measurable signal. The fundamental principle involves immobilizing LAAO onto an electrode surface. researchgate.netnih.gov
When the biosensor is exposed to a sample containing L-amino acids, the immobilized LAAO catalyzes their oxidation, producing hydrogen peroxide. mdpi.comnih.gov The H₂O₂ is then electrochemically detected at the electrode surface. researchgate.net This is typically achieved by applying a potential to the electrode that is sufficient to either oxidize or reduce the H₂O₂. The resulting current is proportional to the concentration of the L-amino acid substrate. mdpi.com
Several strategies have been employed to enhance the performance of LAAO-based biosensors. These include the use of nanomaterials, such as gold nanoparticles, to modify the electrode surface. nih.govacs.org These modifications can increase the surface area for enzyme immobilization and improve the catalytic efficiency of H₂O₂ detection. nih.gov
Amperometric biosensors, which measure the current produced by the oxidation or reduction of H₂O₂, are a common type of LAAO-based biosensor. researchgate.net Another approach involves capacitance-based measurements, where the change in the electrode's capacitance upon reaction with the analyte is monitored. nih.govacs.org
The broad substrate specificity of some LAAOs allows for the development of biosensors that can measure the total L-amino acid content in a sample. researchgate.netnih.gov Conversely, by using LAAOs with higher specificity or by coupling them with other enzymes, biosensors for the detection of individual amino acids can be designed. google.com
Methodologies for this compound Activity Determination
Various methods have been developed to determine the activity of this compound. These assays are crucial for characterizing the enzyme, understanding its kinetics, and for its application in various biotechnological processes. The primary approaches involve measuring the consumption of substrates or the formation of products. nih.gov
Spectrophotometric Assays
Spectrophotometric assays are widely used for determining LAAO activity due to their simplicity and convenience. These methods typically rely on the measurement of hydrogen peroxide (H₂O₂), a product of the LAAO-catalyzed reaction. nih.govnih.gov
One common approach involves a coupled enzyme assay where horseradish peroxidase (HRP) is used to catalyze the oxidation of a chromogenic substrate by the H₂O₂ produced by LAAO. plos.org The resulting colored product can be quantified by measuring the absorbance at a specific wavelength. A variety of chromogenic substrates can be used, such as o-dianisidine. creative-proteomics.com
Another spectrophotometric method is the ferric-xylenol orange (FeIIIXO) assay. plos.orgplos.org In this assay, the H₂O₂ generated by LAAO oxidizes Fe(II) to Fe(III), which then forms a colored complex with xylenol orange. plos.orgnih.gov The intensity of the color, measured spectrophotometrically, is proportional to the LAAO activity. plos.org This method has been shown to be highly sensitive. plos.orgplos.org
The choice of spectrophotometric assay can depend on factors such as sensitivity requirements and the presence of interfering substances in the sample.
Chemiluminescence-Based Detection Systems for this compound Activity
Chemiluminescence-based assays offer a highly sensitive method for detecting LAAO activity. These systems are based on the detection of light produced in a chemical reaction, which in this context is initiated by the hydrogen peroxide (H₂O₂) generated by the LAAO enzyme. tandfonline.comscielo.br
A frequently used chemiluminescent system involves luminol (B1675438). tandfonline.comscielo.br In the presence of a catalyst, such as ferricyanide (B76249) or horseradish peroxidase (HRP), the H₂O₂ produced by the LAAO reaction oxidizes luminol, resulting in the emission of light. oup.comtandfonline.com The intensity of the emitted light, which can be measured with a luminometer, is directly proportional to the rate of H₂O₂ production and thus to the LAAO activity. tandfonline.com
This method is known for its high sensitivity, allowing for the detection of very low concentrations of L-amino acids and low levels of enzyme activity. oup.comtandfonline.com For instance, concentrations of some amino acids as low as 5.0 × 10⁻⁸ M have been measured using this technique. tandfonline.com The luminol-peroxidase assay has been specifically used to quantify H₂O₂ generation in response to aromatic amino acids in biological samples. oup.com
The high sensitivity of chemiluminescence makes it a valuable tool for applications where the concentration of the analyte or the enzyme is limited.
Oxygen Consumption Monitoring
The activity of this compound can be determined by monitoring the consumption of molecular oxygen, which is a substrate in the enzymatic reaction. nih.govsemanticscholar.org This method provides a direct measure of the enzyme's catalytic rate.
Historically, the Warburg manometer was used for this purpose. nih.govsemanticscholar.org This apparatus measures changes in gas volume at constant temperature and pressure, allowing for the quantification of oxygen uptake over time. semanticscholar.org
More modern techniques utilize an oxygen-sensitive electrode. nih.gov This electrode is placed in the reaction mixture, and it continuously measures the partial pressure or concentration of dissolved oxygen. As the LAAO catalyzes the oxidation of the L-amino acid, oxygen is consumed, leading to a decrease in the oxygen concentration, which is recorded by the electrode. This approach has been used to quantify the activity of both D-amino acid oxidase and, by extension, can be applied to this compound. uu.nl
Monitoring oxygen consumption is a fundamental and direct way to assay LAAO activity, providing real-time kinetic data.
Chromatographic Techniques for Product Quantification
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for quantifying the products of the this compound reaction. creative-proteomics.comnih.govmdpi.com These methods offer high sensitivity and selectivity, allowing for the precise measurement of the α-keto acids formed. nih.gov
In this approach, the LAAO reaction is allowed to proceed for a specific time, after which the reaction is stopped. The reaction mixture is then analyzed by chromatography. Reversed-phase HPLC is often used to separate the α-keto acid product from the unreacted L-amino acid substrate and other components of the mixture. creative-proteomics.comnih.gov The separated product can then be detected and quantified using a UV detector, as α-keto acids typically absorb UV light.
For even greater sensitivity and specificity, LC-MS/MS can be employed. nih.govnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. creative-proteomics.com After chromatographic separation, the α-keto acid is ionized and its mass-to-charge ratio is determined, providing a highly specific method of identification and quantification. nih.gov Isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled version of the analyte is added to the sample as an internal standard, can be used for very accurate quantification. nih.gov
While chromatographic methods are generally more complex and time-consuming than spectrophotometric assays, they provide a high degree of accuracy and are less susceptible to interference from other components in the sample. oup.com
Table of Research Findings on this compound Detection and Activity Assays
| Methodology | Principle | Detectable Analyte(s) | Key Findings/Applications | Reference(s) |
|---|---|---|---|---|
| Spectrophotometric Assay (HRP-coupled) | Enzymatic production of H₂O₂ leads to a color change in a chromogenic substrate catalyzed by horseradish peroxidase. | H₂O₂, L-Amino Acids | Widely used for routine LAAO activity determination and L-amino acid quantification. | plos.orgcreative-proteomics.com |
| Spectrophotometric Assay (Ferric-Xylenol Orange) | H₂O₂ oxidizes Fe(II) to Fe(III), which forms a colored complex with xylenol orange. | H₂O₂, L-Amino Acids | Highly sensitive method with a detection limit in the micromolar range for H₂O₂. | plos.orgplos.orgnih.gov |
| Chemiluminescence Assay (Luminol) | H₂O₂-dependent oxidation of luminol produces light. | H₂O₂, L-Amino Acids | Extremely sensitive, capable of detecting amino acid concentrations as low as 5.0 x 10⁻⁸ M. | oup.comtandfonline.comscielo.br |
| Oxygen Consumption Monitoring | Measures the decrease in dissolved oxygen as it is consumed in the LAAO reaction. | Oxygen | Provides a direct, real-time measurement of enzyme kinetics. | nih.govsemanticscholar.orguu.nl |
| Chromatography (HPLC, LC-MS/MS) | Separation and quantification of the α-keto acid product. | α-Keto Acids | Offers high specificity and accuracy, suitable for complex samples. | creative-proteomics.comnih.govnih.gov |
| LAAO-Based Biosensors | Immobilized LAAO produces H₂O₂ which is detected electrochemically. | L-Amino Acids | Enables rapid and portable detection of L-amino acids. Nanoparticle modifications can enhance sensitivity. | mdpi.comresearchgate.netnih.gov |
Recombinant Expression Strategies for this compound Production
The production of recombinant this compound (LAAO) is crucial for its detailed study and application. However, expressing these enzymes in heterologous hosts, particularly prokaryotic systems like Escherichia coli, presents several significant challenges. Researchers have developed various strategies to overcome these hurdles, including the use of solubility tags and the activation of the recombinant enzyme with detergents.
Challenges in Heterologous Expression in Prokaryotic Hosts
The large-scale expression and isolation of LAAOs in prokaryotic hosts such as E. coli is a significant challenge for the development of commercial recombinant LAAOs. researchgate.net Key difficulties include:
Inclusion Body Formation: A primary obstacle is the formation of insoluble and non-functional protein aggregates known as inclusion bodies. researchgate.netnih.gov This misfolding issue is common when expressing complex eukaryotic proteins in prokaryotic systems, which may lack the necessary machinery for proper folding and post-translational modifications. abcam.com
Low Yield and Inactivity: Even when soluble expression is achieved, the yields of recombinant LAAO are often low. researchgate.net Furthermore, the expressed protein may be inactive, requiring subsequent activation steps. researchgate.net
Codon Bias: The genetic code is degenerate, meaning that most amino acids are encoded by more than one codon. Different organisms exhibit a preference for certain codons over others. This "codon usage bias" can hinder the efficient expression of a foreign gene in a host organism if the gene contains codons that are rarely used by the host. nih.gov This can lead to translational errors and reduced protein yield.
Toxicity to the Host: Some LAAOs can be toxic to the host organism. aai.org This is sometimes circumvented by expressing the enzyme as a propeptide precursor, which protects the host from the enzyme's activity. researchgate.net
Utilization of Solubility Tags and Fusion Proteins
To address the issue of poor solubility and facilitate purification, LAAOs are often expressed as fusion proteins with various solubility-enhancing tags. researchgate.net These tags are proteins or peptides that are fused to the N- or C-terminus of the target protein to improve its folding and solubility.
Commonly used solubility tags include:
Maltose-Binding Protein (MBP): MBP is a popular choice known to significantly enhance the solubility of its fusion partners. researchgate.net For instance, an LAAO from the fungus Rhizoctonia solani was successfully expressed in an active form in E. coli as a fusion protein with MBP. mdpi.com Similarly, an L-amino acid deaminase from Proteus mirabilis was actively expressed as a soluble protein in E. coli by fusing it with an MBP-tag, which also improved its catalytic performance. mdpi.com
Glutathione-S-Transferase (GST): The GST tag is another widely used fusion partner that can increase the solubility of recombinant proteins. researchgate.net
Thioredoxin (Trx): The Trx tag is known to promote the formation of correct disulfide bonds and enhance the solubility of the fused protein.
Histidine-tag (His-tag): While primarily used for affinity purification, His-tags can also, in some cases, improve the soluble expression of recombinant proteins. mdpi.com For example, attaching a His6 tag was found to significantly improve the solubility of a recombinant D-amino acid oxidase in E. coli. mdpi.com
The table below summarizes some examples of solubility tags used for the expression of L-amino-acid oxidases and related enzymes.
| Target Enzyme | Fusion Tag | Expression Host | Outcome | Reference |
| This compound (from Rhizoctonia solani) | Maltose-Binding Protein (MBP) | E. coli | Active, soluble expression | mdpi.com |
| L-amino acid deaminase (from Proteus mirabilis) | Maltose-Binding Protein (MBP) | E. coli | Soluble expression and enhanced catalytic performance | mdpi.com |
| D-amino acid oxidase (from Trigonopsis variabilis) | His6-tag | E. coli | Significantly improved solubility | mdpi.com |
Activation of Recombinant this compound by Detergents
In some instances, recombinant LAAOs are expressed in an inactive or poorly active form and require an activation step. Treatment with low concentrations of certain detergents, particularly sodium dodecyl sulfate (B86663) (SDS), has been shown to significantly stimulate the activity of some fungal LAAOs expressed in E. coli. mdpi.com
For example, the LAAO1 from Hebeloma cylindrosporum was inactive after heterologous expression in E. coli but could be activated by SDS. researchgate.net Similarly, the activity of an L-AAO from Rhizoctonia solani, expressed as a fusion protein, was strongly stimulated by small amounts of SDS, increasing the specific activity by 50- to 100-fold. mdpi.com
Research into the mechanism of activation of a 9His-tagged LAAO from Rhizoctonia solani (9His-rsLAAO1) by SDS revealed the following: mdpi.comnih.gov
Specificity of the Detergent: Activation was also observed with sodium tetradecyl sulfate, but other detergents and fatty acids were not effective. mdpi.comnih.gov
Conformational Changes: SDS treatment leads to a more open conformation of the enzyme, which facilitates substrate access to the active site. mdpi.comnih.gov This was supported by several observations:
An increase in the hydrodynamic radius of the protein. mdpi.comnih.gov
Changes in tryptophan fluorescence, indicating a more hydrophilic environment. mdpi.comnih.gov
Increased FAD fluorescence. mdpi.comnih.gov
Exposure of additional protease sites. mdpi.comnih.gov
Oligomerization State: Both the native and SDS-activated forms of the enzyme behaved as dimers, suggesting that the activation does not involve a change in the oligomeric state. mdpi.comnih.gov
Advanced Research Perspectives in L Amino Acid Oxidase Studies
Structure-Guided Rational Design of L-Amino-Acid Oxidase Variants
The rational design of this compound (LAAO) variants with enhanced stability, altered substrate specificity, and improved catalytic efficiency is a significant area of research. This approach relies on detailed knowledge of the enzyme's three-dimensional structure to make targeted modifications. acs.orgnih.gov
The crystal structure of LAAO reveals a protomer composed of three domains: a FAD-binding domain, a substrate-binding domain, and a helical domain. embopress.org The active site is located in a funnel-like structure at the interface of the substrate-binding and helical domains. embopress.org By identifying key amino acid residues within this active site, researchers can engineer variants with desired properties. For instance, a semi-rational design strategy was used to broaden the substrate specificity of an L-amino acid deaminase (LAAD) from Proteus mirabilis. mdpi.com Through molecular docking and alanine (B10760859) scanning, key residues around the substrate-binding pocket were identified, and site-directed mutagenesis led to variants with improved activity towards various L-amino acids. mdpi.com
Similarly, ancestral LAAOs have been engineered for enhanced stability and activity. nih.gov These engineered variants show promise for applications such as the deracemization of amino acids. nih.gov The use of structure-guided design has also been applied to other enzymes to improve expression and mitigate manufacturing challenges, demonstrating the broad applicability of this approach. oup.com
Key residues identified for mutagenesis in LAAO and their effects on enzyme properties are summarized in the table below.
| Enzyme Source | Residue(s) Mutated | Effect of Mutation | Reference |
| Proteus mirabilis LAAD | F96, Q278, E417 | Broadened substrate specificity, enhanced catalytic activity | mdpi.com |
| Ancestral LAAO | Not specified | Enhanced thermal and temporal stability, improved activity toward L-Valine | nih.gov |
| Rhodococcus opacus LAAO | Not specified | Reprogrammed transition states to enhance C-N cleavage efficiency | acs.org |
Computational Approaches in this compound Research
Computational methods are increasingly vital in LAAO research, providing insights into its catalytic mechanisms, substrate interactions, and for the discovery of novel inhibitors. tandfonline.comnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between LAAO and its substrates or inhibitors. tandfonline.comnih.gov Docking predicts the preferred binding orientation of a ligand to the enzyme's active site, while MD simulations provide a detailed view of the conformational changes and interactions over time. tandfonline.comnih.gov
These techniques have been used to identify potential inhibitors for snake venom LAAO by screening FDA-approved drugs. tandfonline.com The simulations revealed key hydrogen bond interactions between the inhibitors and active site residues. tandfonline.com MD simulations have also been employed to study the interaction of amino acids with other molecules in solution, providing fundamental data that can inform enzyme studies. acs.org In another study, MD simulations were used to investigate the binding of inhibitors to xanthine (B1682287) oxidase, a related enzyme, revealing conformational changes upon inhibitor binding. nih.gov
Predictive Modeling of Substrate Specificity
Understanding and predicting the substrate specificity of LAAOs is crucial for their application in biocatalysis. Computational modeling plays a key role in this area. By comparing the structural models of different LAAOs with varying substrate specificities, researchers can identify the structural determinants that govern their preferences. mdpi.comnih.gov
Novel this compound Discoveries from Metagenomic and Environmental Sources
Metagenomics, the culture-independent study of genetic material recovered directly from environmental samples, has emerged as a powerful tool for discovering novel enzymes, including LAAOs. oup.comresearchgate.net This approach bypasses the need for microbial cultivation, which is a major bottleneck as the vast majority of microorganisms cannot be cultured using standard laboratory techniques. oup.com
By screening metagenomic libraries from diverse environments such as soil and marine sediments, researchers have identified novel LAAOs with unique properties. mdpi.comeuropa.eu For instance, a novel L-lysine-ε-oxidase with a unique quinone cofactor was discovered in the marine bacterium Marinomonas mediterranea. mdpi.com Another study identified a broad-range LAAO in the marine bacterium Pseudoalteromonas luteoviolacea. mdpi.com These discoveries highlight the potential of exploring diverse environments for new biocatalysts.
The table below showcases some novel LAAOs discovered from environmental sources.
| Enzyme Source | Environment | Key Characteristics | Reference |
| Marinomonas mediterranea | Marine | L-lysine-ε-oxidase with a quinone cofactor | mdpi.com |
| Pseudoalteromonas luteoviolacea | Marine | Broad substrate range LAAO | mdpi.com |
| Chromobacterium violaceum | Marine | Tryptophan oxidase activity | mdpi.com |
Interaction with Cellular Components and Localization Dynamics (excluding clinical outcomes)
L-amino-acid oxidases, particularly those from snake venoms (svLAAOs), exert their biological effects through complex interactions with cellular components. A key aspect of their action is their ability to bind to cell surfaces, leading to a localized high concentration of hydrogen peroxide (H₂O₂). nih.govresearchgate.net This localized oxidative stress is a primary mechanism for the enzyme's cytotoxic effects. nih.govresearchgate.net
Studies have shown that svLAAOs can induce cell death by targeting mitochondria and lysosomes. biorxiv.org LAAO treatment can lead to a decrease in lysosome number and size, inhibition of autophagy flux, impaired mitochondrial function, and stimulation of mitochondrial fission. biorxiv.org Interestingly, while a catalytic dead mutant of LAAO still increases the number of autophagosomes, the wild-type enzyme attenuates their clearance in a catalysis-dependent manner. biorxiv.org This suggests that both the protein itself and its enzymatic activity contribute to its cellular effects.
Furthermore, some LAAOs, like the murine IL4I1, have been found to co-localize with lysosomes, which is consistent with the enzyme having an optimal pH for activity in this acidic compartment. biorxiv.org The interaction of LAAO with the cell membrane does not appear to involve direct interactions with phospholipids, but rather binding to other cell surface components. nih.gov
Mechanisms of Enzyme Inhibition and Effector Molecules of this compound
The activity of this compound can be modulated by various inhibitors and effector molecules. Understanding these mechanisms is crucial for controlling the enzyme's activity in biotechnological applications and for developing potential therapeutic agents against venomous snakebites. nih.govtandfonline.com
Several classes of compounds have been identified as inhibitors of LAAO. Benzoic acid and its derivatives are known competitive inhibitors, although they generally have low efficiency with Ki values in the millimolar range. nih.gov Other inhibitors include aristolochic acid and tryptophan derivatives. nih.gov Some molecules, such as L-propargylglycine, can act as irreversible inhibitors of snake venom LAAOs. nih.gov
Effector molecules can also influence LAAO activity. For instance, the enzymatic activity of some snake venom LAAOs is enhanced by Mg²⁺ ions, while others are inhibited by zinc ions. frontiersin.org The byproducts of the LAAO reaction, hydrogen peroxide (H₂O₂) and ammonia (B1221849) (NH₃), are themselves key effector molecules. H₂O₂ is responsible for many of the biological effects of LAAO, including its antibacterial and cytotoxic properties. nih.govscielo.br Ammonia can contribute to these effects by causing basification of the extracellular medium, which can amplify the H₂O₂-induced bactericidal activity. nih.gov Additionally, the α-keto acids produced by LAAO can also have biological effects, such as conferring cellular protection against oxidative stress. tum.de
The table below lists some known inhibitors of this compound.
| Inhibitor | Type of Inhibition | Target LAAO | Reference |
| Benzoic acid and derivatives | Competitive | General | nih.gov |
| Aristolochic acid | Not specified | General | nih.gov |
| Tryptophan derivatives | Not specified | General | nih.gov |
| L-propargylglycine | Irreversible | Snake venom LAAOs | nih.gov |
| Dexketoprofen | Not specified | Crotalus adamanteus LAAO | tandfonline.com |
| Flurbiprofen | Not specified | Crotalus adamanteus LAAO | tandfonline.com |
| Ketoprofen | Not specified | Crotalus adamanteus LAAO | tandfonline.com |
| Morphine | Not specified | Crotalus adamanteus LAAO | tandfonline.com |
| Citric acid | Not specified | Crotalus adamanteus LAAO | tandfonline.com |
Q & A
Q. How should experimental designs be structured to assay LAAO enzymatic activity in diverse biological samples?
Methodological Answer:
- Core Protocol : Use a peroxidase-coupled assay to detect H₂O₂ production, a byproduct of LAAO activity. This involves adding horseradish peroxidase (HRP) and a chromogenic substrate (e.g., o-dianisidine) to the reaction mix. The absorbance change at 450 nm quantifies activity .
- Substrate Selection : Prioritize hydrophobic/aromatic amino acids (e.g., L-Leu, L-Phe) based on LAAO's substrate preference .
- Standardization : Follow protocols from Wellner and Meister (1960) for enzyme purification and crystallization, ensuring consistent pH (optimal range: 7.5–8.5) and temperature (25–37°C) .
- Controls : Include blanks without substrate/enzyme and negative controls with D-amino acids to confirm stereospecificity .
Q. What are critical controls for validating LAAO activity assays in complex biological matrices (e.g., venom, cell lysates)?
Methodological Answer:
- Matrix Interference : Pre-clear samples via size-exclusion chromatography or dialysis to remove low-MW inhibitors (e.g., endogenous antioxidants).
- Specificity Controls :
- Enzyme Stability : Monitor activity over time to account for FAD cofactor loss, which can destabilize LAAO .
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate specificity profiles across LAAO isoforms from different species?
Methodological Answer:
- Comparative Kinetics : Measure kinetic parameters (Km, Vmax) for disputed substrates (e.g., L-Trp, L-Tyr) using purified isoforms. For example:
| Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |
|---|---|---|---|---|
| Calloselasma rhodostoma | L-Phe | 0.12 | 18.5 | |
| Chlamydomonas reinhardtii | L-Leu | 0.45 | 9.8 |
Q. What methodologies are recommended for elucidating LAAO's role in metabolic pathways (e.g., lysosomal antigen processing)?
Methodological Answer:
- Gene Knockout Models : Use CRISPR/Cas9 to disrupt IL4I1 (human LAAO homolog) and profile changes in lysosomal amino acid catabolism via LC-MS metabolomics .
- Inhibitor Studies : Apply competitive inhibitors (e.g., 2-hydroxyethylhydrazine) to block LAAO activity in immune cells, then assess MHC-II antigen presentation efficiency .
- Transcriptomic Profiling : Compare RNA-seq data from LAAO-high tissues (e.g., spleen) vs. low-expression tissues to identify co-regulated immune pathways .
Q. How can post-translational modifications (PTMs) of LAAO be characterized to explain functional heterogeneity?
Methodological Answer:
- Glycosylation Analysis : Treat purified enzyme with PNGase F and compare SDS-PAGE mobility shifts. MALDI-TOF MS identifies N-linked glycan structures (e.g., high-mannose vs. complex glycans in Calloselasma rhodostoma LAAO) .
- Redox State Profiling : Use non-reducing PAGE to detect disulfide bonds critical for FAD binding and dimer stability .
Q. What strategies address species-specific variations in LAAO cytotoxicity (e.g., apoptosis vs. hemolysis)?
Methodological Answer:
Q. How should researchers evaluate LAAO's antiproliferative effects on cancer cells while controlling for off-target H₂O₂ toxicity?
Methodological Answer:
- Dose-Response Curves : Titrate LAAO concentrations alongside catalase supplementation to establish H₂O₂-independent effects .
- Pathway Inhibition : Combine LAAO with inhibitors of key survival pathways (e.g., PI3K/Akt) to identify synergistic targets .
- Metabolic Profiling : Use Seahorse assays to measure OCR (oxidative phosphorylation) and ECAR (glycolysis) changes in treated cells .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported enzymatic activities of LAAO across studies?
Methodological Answer:
- Unit Standardization : Convert all activities to μmol H₂O₂/min/mg protein, accounting for assay pH, temperature, and detection method variations .
- Batch Variability : Report enzyme purity (SDS-PAGE) and FAD content (absorbance at 450 nm) to normalize activity data .
- Inter-lab Validation : Share reference samples (e.g., NIST-traceable LAAO) across collaborators to calibrate assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
